A Technical Guide to 6-Hydroxypyridine-2-sulfonamide: Synthesis, Predicted Properties, and Potential Applications
A Technical Guide to 6-Hydroxypyridine-2-sulfonamide: Synthesis, Predicted Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Hydroxypyridine-2-sulfonamide, a novel heterocyclic compound. As there is no readily available information for this specific molecule, this document serves as a predictive and enabling resource for researchers. It outlines potential synthetic routes, predicts physicochemical and biological properties based on its constituent moieties—the 6-hydroxypyridine ring and the pyridine-2-sulfonamide functional group—and provides detailed experimental protocols for its synthesis and evaluation.
Chemical Identity and Predicted Physicochemical Properties
While a unique CAS number for 6-Hydroxypyridine-2-sulfonamide is not yet assigned, its fundamental properties can be predicted. The presence of the acidic sulfonamide proton, the phenolic hydroxyl group, and the basic pyridine nitrogen suggests a molecule with amphoteric character and potential for diverse chemical interactions.
| Property | Predicted Value/Characteristic |
| IUPAC Name | 6-hydroxypyridine-2-sulfonamide |
| Synonyms | 6-oxo-1,6-dihydropyridine-2-sulfonamide |
| Molecular Formula | C₅H₆N₂O₃S |
| Molecular Weight | 174.18 g/mol |
| Appearance | Predicted to be a solid, likely a crystalline powder, ranging from off-white to yellow or brown. |
| Solubility | Expected to have some solubility in water and polar organic solvents like alcohols and DMSO. |
| Melting Point | Likely to be relatively high, potentially decomposing at elevated temperatures, similar to related structures like 6-hydroxypyridine-2-carboxylic acid which decomposes at 270°C[1][2]. |
| pKa | Expected to have multiple pKa values due to the acidic sulfonamide and phenolic hydroxyl groups, and the basic pyridine nitrogen. |
Proposed Synthetic Pathways
The synthesis of 6-Hydroxypyridine-2-sulfonamide can be approached through several routes. A plausible and efficient method involves the preparation of a suitable pyridine sulfonyl chloride intermediate, followed by amidation. A key consideration is the strategic introduction and potential protection of the hydroxyl group.
One proposed pathway begins with a commercially available di-substituted pyridine, such as 2-bromo-6-hydroxypyridine. This approach allows for the selective conversion of the bromo group to the desired sulfonamide.
Caption: A proposed synthetic workflow for 6-Hydroxypyridine-2-sulfonamide.
An alternative strategy involves the late-stage hydroxylation of a pre-formed pyridine-2-sulfonamide. This might be achieved through enzymatic hydroxylation or chemical oxidation methods.
Predicted Spectroscopic Characteristics
The structural elucidation of the synthesized 6-Hydroxypyridine-2-sulfonamide would rely on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing sulfonamide group and the electron-donating hydroxyl group. A broad singlet corresponding to the sulfonamide N-H protons and a signal for the phenolic O-H proton would also be anticipated. The chemical shifts of aromatic protons in similar arylsulfonamides typically appear between 6.51 and 7.70 ppm, and the sulfonamide proton can appear as a singlet between 8.78 and 10.15 ppm[3].
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring. The carbons attached to the sulfonamide and hydroxyl groups would exhibit characteristic chemical shifts.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would likely show a prominent protonated molecular ion [M+H]⁺. A characteristic fragmentation pattern for aromatic sulfonamides is the loss of SO₂ (64 Da)[4]. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.
Potential Biological Activities and Therapeutic Applications
The chemical structure of 6-Hydroxypyridine-2-sulfonamide suggests several potential biological activities, primarily stemming from the well-established pharmacology of the sulfonamide functional group.
Antimicrobial Activity via Dihydropteroate Synthase (DHPS) Inhibition
The sulfonamide moiety is a classic pharmacophore known to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway[5][6]. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for DNA and protein synthesis, leading to a bacteriostatic effect. It is therefore highly probable that 6-Hydroxypyridine-2-sulfonamide will exhibit antibacterial activity.
Caption: The bacterial folate biosynthesis pathway and the inhibitory action of sulfonamides on DHPS.
Carbonic Anhydrase Inhibition
Sulfonamides are also well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes[7][8][9]. These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer[8][10]. The sulfonamide group of 6-Hydroxypyridine-2-sulfonamide could potentially coordinate with the zinc ion in the active site of various CA isoforms.
Other Potential Activities
The pyridine ring is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological properties including antiviral, anticancer, and anti-inflammatory effects[10][11][]. The combination of the pyridine ring and the sulfonamide group in a single molecule could lead to synergistic or novel biological activities.
Key Experimental Protocols
For researchers interested in synthesizing and evaluating 6-Hydroxypyridine-2-sulfonamide, the following established protocols for related compounds can be adapted.
Protocol for the Synthesis of a Pyridine Sulfonamide
This protocol is adapted from a general procedure for the synthesis of chiral sulfonamides and can be modified for the amidation of the 6-hydroxypyridine-2-sulfonyl chloride intermediate[13].
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-hydroxy (or protected) pyridine-2-sulfonyl chloride (1.1 mmol) in anhydrous dichloromethane (CH₂Cl₂).
-
Amine Addition: Cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of aqueous ammonia or an appropriate amine source.
-
Reaction: Slowly add the amine solution to the sulfonyl chloride solution dropwise.
-
Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water. Extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
In Vitro Assay for Dihydropteroate Synthase (DHPS) Inhibition
This continuous spectrophotometric assay measures the activity of DHPS through a coupled enzymatic reaction[5][6].
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.
-
Enzyme Mix: Prepare a solution containing DHPS and an excess of dihydrofolate reductase (DHFR) in the assay buffer.
-
Substrate Mix: Prepare a solution containing p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and NADPH in the assay buffer.
-
Inhibitor Stock: Prepare a stock solution of 6-Hydroxypyridine-2-sulfonamide in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add serial dilutions of the test compound to the wells. Include a no-inhibitor control (with DMSO) and a blank.
-
Add the Enzyme Mix to all wells and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed Substrate Mix.
-
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
In Vitro Assay for Carbonic Anhydrase (CA) Inhibition
This colorimetric assay measures the esterase activity of CA[8][14].
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-SO₄, pH 7.4.
-
Enzyme Solution: A solution of the desired human carbonic anhydrase isoform (e.g., hCA I or hCA II) in the assay buffer.
-
Substrate Solution: A freshly prepared solution of p-nitrophenyl acetate (pNPA) in assay buffer with a minimal amount of acetonitrile.
-
Inhibitor Stock: A stock solution of 6-Hydroxypyridine-2-sulfonamide in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer, enzyme solution, and serial dilutions of the test compound to the wells. Include appropriate controls.
-
Pre-incubate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPA substrate solution.
-
-
Measurement: Measure the increase in absorbance at 400-405 nm over time in a kinetic mode. This corresponds to the formation of p-nitrophenol.
-
Data Analysis: Determine the reaction rate for each concentration and calculate the IC₅₀ value.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique to determine the MIC of a compound against various bacterial strains[15][16].
-
Preparation of Bacterial Inoculum: Grow the test bacterium in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Test Compound Dilutions: Prepare a two-fold serial dilution of 6-Hydroxypyridine-2-sulfonamide in the broth medium directly in a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).
Conclusion
While 6-Hydroxypyridine-2-sulfonamide remains a novel chemical entity, this guide provides a solid foundation for its synthesis and investigation. Based on the established chemistry and pharmacology of its constituent parts, this compound holds promise as a research tool and a potential lead for the development of new therapeutic agents, particularly in the area of infectious diseases. The provided protocols offer a clear path for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing molecule.
References
A comprehensive list of references will be provided upon the synthesis and initial characterization of 6-Hydroxypyridine-2-sulfonamide, citing the specific literature that directly supports the experimental findings. The references in this guide are based on established methodologies for similar compounds.
Sources
- 1. 6-Hydroxypyridine-2-carboxylic acid 95 19621-92-2 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. rsc.org [rsc.org]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES | Abstract Book of International Scientific-Practical Conference [journals.4science.ge]
- 10. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
